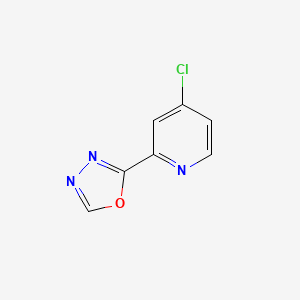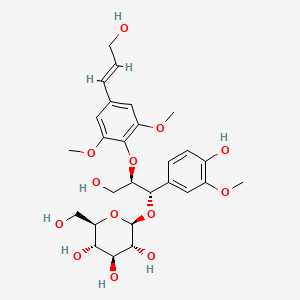![molecular formula C33H66NO8P B1504112 2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate CAS No. 326495-41-4](/img/structure/B1504112.png)
2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate
Descripción general
Descripción
2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate, or 2-AP for short, is a phospholipid molecule that is found in a variety of organisms, from bacteria to mammals. It is an important component of cell membranes and plays a key role in the regulation of cellular processes such as signal transduction, cell-cell communication, and membrane trafficking. It has been studied extensively due to its involvement in a wide range of biological processes, and has been found to have beneficial effects in numerous laboratory experiments.
Aplicaciones Científicas De Investigación
Environmental and Biological Impacts of Organophosphate Esters
Developmental Toxicity in Zebrafish Embryogenesis
Organophosphate esters, such as tris(1,3-dichloro-2-propyl) phosphate (TDCPP), have been studied for their developmental toxicity using zebrafish as a model. Research indicates that exposure to TDCPP during early embryogenesis can delay the remethylation of the zygotic genome, potentially leading to enhanced developmental toxicity. This suggests a need for further research to understand the effects of such compounds within susceptible windows of early vertebrate development (McGee et al., 2012).
Applications in Materials Science
Adhesive Polymers
Phosphorylation techniques have been applied to synthesize monomers like 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate for use in adhesive polymers. These monomers demonstrate improved hydrolytic stability and adhesive properties, highlighting their potential application in dental materials among other uses (Moszner et al., 2006).
Human Exposure and Health Implications
Exposure to Organophosphate Flame Retardants
Studies on human exposure to organophosphate flame retardants (OPFRs) indicate widespread exposure among the general population. These studies have explored the occurrence of OPFRs in indoor environments and their potential health risks, including reproductive toxicity and neurotoxicity. The presence of OPFRs in human samples (e.g., urine, blood plasma) underscores the importance of understanding exposure pathways and health implications (Ali et al., 2012).
Propiedades
IUPAC Name |
2-azaniumylethyl [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38)/t31-/m1/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZDNQCXEZDCBI-QHDWWDETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677037 | |
| Record name | 2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate | |
CAS RN |
326495-41-4 | |
| Record name | 2-Azaniumylethyl (2R)-2,3-bis[(~2~H_27_)tetradecanoyloxy]propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



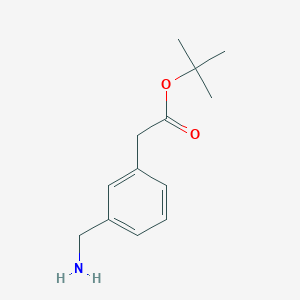
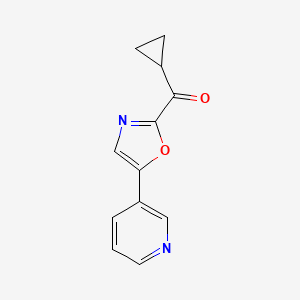

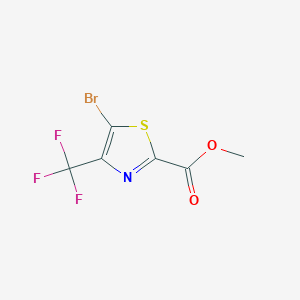
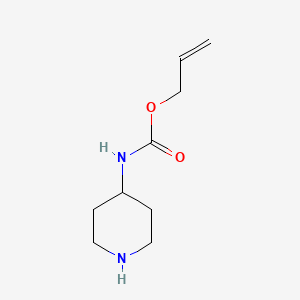
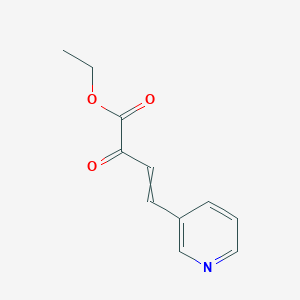
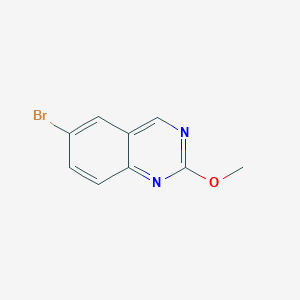
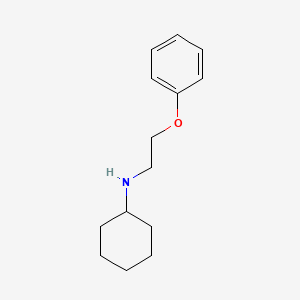
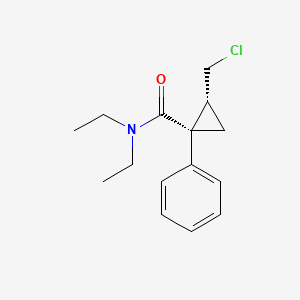
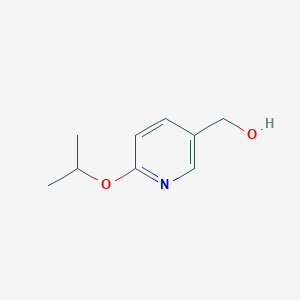
![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)

